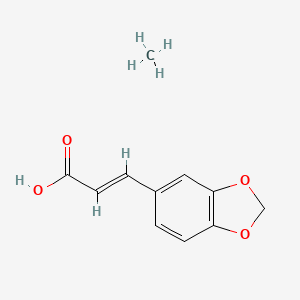
(E)-Piperonylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white to off-white solid with a molecular weight of 192.17 g/mol and a molecular formula of C10H8O4 . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-Piperonylprop-2-enoic acid can be synthesized through several methods. One common synthetic route involves the condensation of piperonal with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation . The reaction conditions typically include heating the mixture to reflux for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-Piperonylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the double bond can yield saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
(E)-Piperonylprop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (E)-Piperonylprop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. Its effects are mediated through the interaction with cellular proteins and the modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: A structurally similar compound with a phenyl group instead of the methylenedioxy group.
Ferulic Acid: Contains a methoxy group and a hydroxyl group on the aromatic ring.
Coumaric Acid: Similar structure but with a hydroxyl group on the aromatic ring.
Uniqueness
(E)-Piperonylprop-2-enoic acid is unique due to its methylenedioxy group, which imparts distinct chemical and biological properties. This group enhances its stability and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid;methane |
InChI |
InChI=1S/C10H8O4.CH4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8;/h1-5H,6H2,(H,11,12);1H4/b4-2+; |
InChI Key |
TYXWQJGUTMEQRB-VEELZWTKSA-N |
Isomeric SMILES |
C.C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)O |
Canonical SMILES |
C.C1OC2=C(O1)C=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


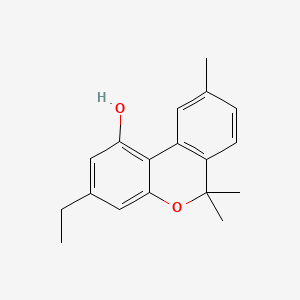
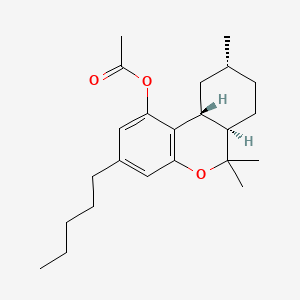
![N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B10830684.png)
![2-azaniumylethyl [(2R)-2-[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B10830690.png)
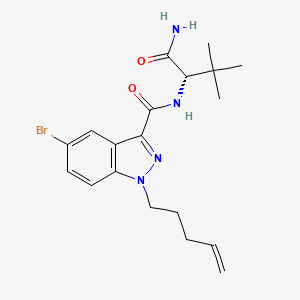
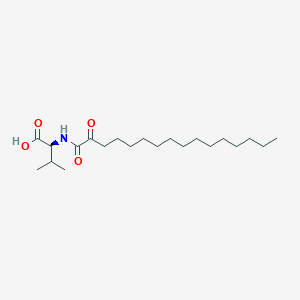
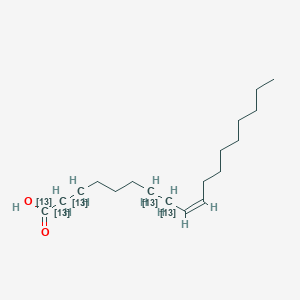
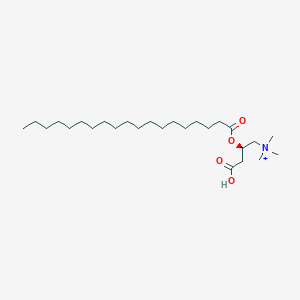


![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5R,6S)-2-[2-[4-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyphenyl]-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B10830730.png)
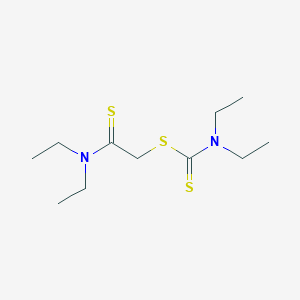
![(E)-1-(3-((3-(2-(4-Chloro-3-(trifluoromethyl)benzylidene)hydrazine-1-carbonyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)-20-(2-methoxyethyl)-2,5,8,11,14,17-hexaoxa-20-azadocosan-22-oic acid](/img/structure/B10830767.png)
![(6aS,7S,10aR)-2-anilino-7-methyl-8-oxo-10a-phenyl-5,6,6a,7-tetrahydrobenzo[h]quinazoline-9-carbonitrile](/img/structure/B10830776.png)
